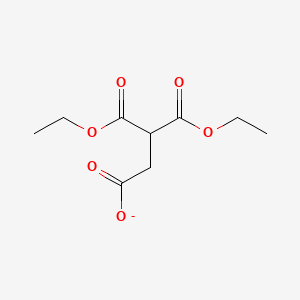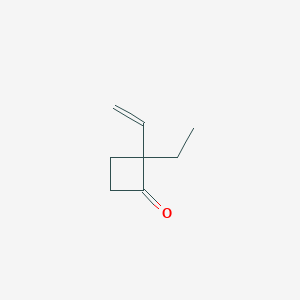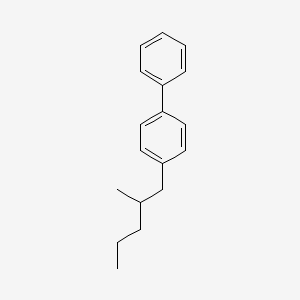
4-(2-Methylpentyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methylpentyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of the 2-methylpentyl group attached to one of the benzene rings makes this compound unique. Biphenyl derivatives are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpentyl)-1,1’-biphenyl typically involves the following steps:
Friedel-Crafts Alkylation: This reaction involves the alkylation of biphenyl with 2-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Methylpentyl)-1,1’-biphenyl can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
4-(2-Methylpentyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding biphenyl carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro groups or halogens are introduced into the benzene rings using reagents like nitric acid (HNO3) or halogens (Cl2, Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Biphenyl carboxylic acids.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyls, halogenated biphenyls.
科学研究应用
4-(2-Methylpentyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex biphenyl derivatives. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of liquid crystals for display technologies and as a component in organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 4-(2-Methylpentyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Biphenyl: The parent compound without the 2-methylpentyl group.
4-Phenyl-1,1’-biphenyl: A biphenyl derivative with a phenyl group attached to one of the benzene rings.
4-(2-Methylbutyl)-1,1’-biphenyl: A similar compound with a 2-methylbutyl group instead of a 2-methylpentyl group.
Uniqueness
4-(2-Methylpentyl)-1,1’-biphenyl is unique due to the presence of the 2-methylpentyl group, which can influence its physical and chemical properties. This structural variation can lead to differences in reactivity, solubility, and biological activity compared to other biphenyl derivatives.
属性
CAS 编号 |
59662-33-8 |
|---|---|
分子式 |
C18H22 |
分子量 |
238.4 g/mol |
IUPAC 名称 |
1-(2-methylpentyl)-4-phenylbenzene |
InChI |
InChI=1S/C18H22/c1-3-7-15(2)14-16-10-12-18(13-11-16)17-8-5-4-6-9-17/h4-6,8-13,15H,3,7,14H2,1-2H3 |
InChI 键 |
CKXRUUAMHQGCEH-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


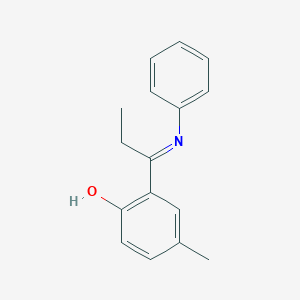
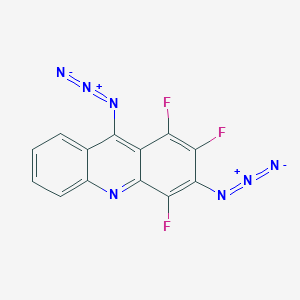

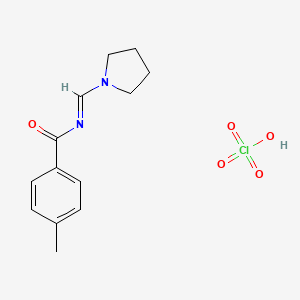
![N-[(2,4,6-trimethylphenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607321.png)
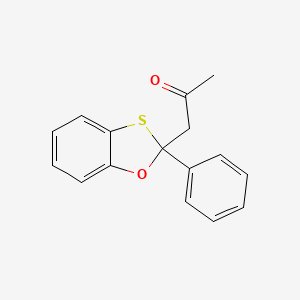
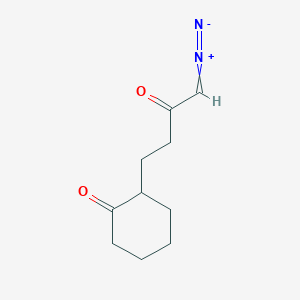

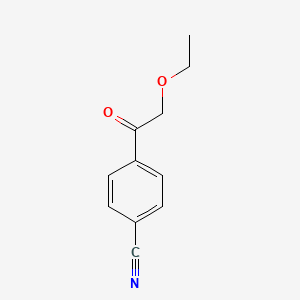
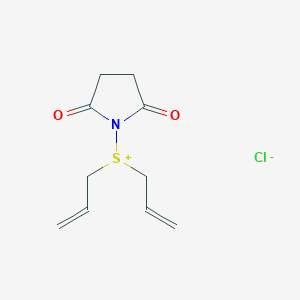
![4-[5-(4-Chlorophenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14607354.png)
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
